molecular formula C13H10ClFO B6380902 2-Chloro-4-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261971-73-6

2-Chloro-4-(3-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6380902
CAS RN: 1261971-73-6
M. Wt: 236.67 g/mol
InChI Key: TUCUVMVVVDPACN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-methylphenyl)phenol, 95% (2C4FMPP 95%) is an organic compound belonging to the phenol family, and has a wide range of applications in both scientific research and industrial production. It is used as an intermediate in the synthesis of several other compounds, including pharmaceuticals and agrochemicals, and exhibits a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2C4FMPP 95% is not fully understood. It is believed to act as a catalyst in the synthesis of other compounds, and is thought to be involved in the formation of covalent bonds between different molecules. Additionally, it is believed to be involved in the formation of hydrogen bonds, which are important for the stability of the molecules it is involved in the synthesis of.
Biochemical and Physiological Effects
2C4FMPP 95% has been found to exhibit a range of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 and nitric oxide synthase. Additionally, it has been found to have an inhibitory effect on the proliferation of certain types of cancer cells. Furthermore, it has been found to have an inhibitory effect on the growth of certain types of bacteria, and has been found to be toxic to certain types of aquatic organisms.

Advantages and Limitations for Lab Experiments

2C4FMPP 95% has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a high yield when used in the synthesis of other compounds. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is a toxic compound, and should be handled with care. Additionally, it is not soluble in water, and must be stored in an organic solvent.

Future Directions

The potential future directions for 2C4FMPP 95% are vast. Its ability to act as a catalyst in the synthesis of other compounds could be explored further, as could its potential applications in the development of new materials for use in biomedical and pharmaceutical applications. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity to aquatic organisms. Finally, its potential use in the synthesis of polymers and other materials could be explored further.

Synthesis Methods

2C4FMPP 95% is synthesized through a three-step process involving the reaction of para-nitrophenol with anhydrous hydrofluoric acid, followed by the reaction of the resulting para-nitrofluorophenol with chlorosulfonic acid, and finally the reaction of the resulting para-chlorofluorophenol with sodium hydroxide. The reaction of para-nitrophenol with anhydrous hydrofluoric acid yields para-nitrofluorophenol in a yield of approximately 95%. The para-nitrofluorophenol is then reacted with chlorosulfonic acid to yield para-chlorofluorophenol in a yield of approximately 95%. Finally, the para-chlorofluorophenol is reacted with sodium hydroxide to yield 2C4FMPP 95% in a yield of approximately 90%.

Scientific Research Applications

2C4FMPP 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a range of dyes and pigments, and as a reagent in the synthesis of other organic compounds. Additionally, 2C4FMPP 95% is used in the synthesis of polymers and other materials, and has been used in the development of new materials for use in biomedical and pharmaceutical applications.

properties

IUPAC Name

2-chloro-4-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-10(7-12(8)15)9-4-5-13(16)11(14)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUVMVVVDPACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685898
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-fluoro-4-methylphenyl)phenol

CAS RN

1261971-73-6
Record name [1,1′-Biphenyl]-4-ol, 3-chloro-3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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